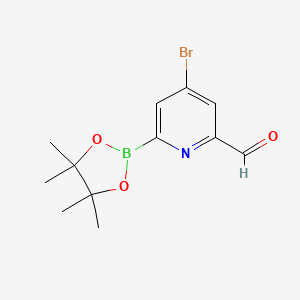
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
The synthesis of 4-Tert-butyl-3-cyclopropoxy-5-iodopyridine typically involves multiple steps, starting from commercially available precursors.
Análisis De Reacciones Químicas
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as electronic or photonic materials.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-iodopyridine depends on the specific application and the reactions it undergoes. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The tert-butyl and cyclopropoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar compounds to 4-Tert-butyl-3-cyclopropoxy-5-iodopyridine include:
4-Tert-butyl-3-iodoheptane: This compound has a similar tert-butyl and iodine substitution but differs in the rest of the molecular structure.
4-Tert-butyl-3-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
4-Tert-butyl-3-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16INO |
|---|---|
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
4-tert-butyl-3-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)11-9(13)6-14-7-10(11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
IELVJBPWCGCGSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=NC=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)





![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
